molecular formula C47H58N12O6 B1485867 Hexarelin acetate CAS No. 208251-52-9

Hexarelin acetate

Cat. No.: B1485867
CAS No.: 208251-52-9
M. Wt: 887 g/mol
InChI Key: RVWNMGKSNGWLOL-UHXWJRACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexarelin acetate, also known as examorelin, is a synthetic hexapeptide that belongs to the class of growth hormone secretagogues. It is composed of six amino acids: histidine, D-2-methyl-tryptophan, alanine, tryptophan, D-phenylalanine, and lysine. This compound is known for its potent ability to stimulate the release of growth hormone from the pituitary gland, making it a valuable compound in various scientific and medical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexarelin acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form suitable for research and therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Hexarelin acetate primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes in the body.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is a mixture of its constituent amino acids. No significant secondary products are typically formed under physiological conditions .

Scientific Research Applications

Hexarelin acetate has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a model compound for studying peptide synthesis and hydrolysis reactions.

    Biology: Investigated for its role in regulating growth hormone release and its effects on various physiological processes.

    Medicine: Explored for its potential therapeutic applications in treating growth hormone deficiencies, cardiovascular diseases, and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

Hexarelin acetate exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the pituitary gland and hypothalamus. This binding action mimics the natural hormone ghrelin, leading to the release of growth hormone. The released growth hormone then stimulates the liver to produce insulin-like growth factor 1 (IGF-1), which plays a crucial role in muscle growth, fat metabolism, and tissue repair .

Comparison with Similar Compounds

Hexarelin acetate is similar to other growth hormone secretagogues such as GHRP-6 and pralmorelin. it is unique in its potency and selectivity for the GHS-R, making it more effective in stimulating growth hormone release. Other similar compounds include:

This compound stands out due to its higher potency and stability, making it a preferred choice for research and therapeutic applications.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[2-[2-[[(2R)-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(2-methyl-1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H58N12O6/c1-27-34(33-15-7-9-17-37(33)54-27)23-41(58-44(62)35(49)22-31-25-51-26-53-31)45(63)55-28(2)43(61)57-40(21-30-24-52-36-16-8-6-14-32(30)36)47(65)59-39(20-29-12-4-3-5-13-29)46(64)56-38(42(50)60)18-10-11-19-48/h3-9,12-17,24-26,28,35,38-41,52,54H,10-11,18-23,48-49H2,1-2H3,(H2,50,60)(H,51,53)(H,55,63)(H,56,64)(H,57,61)(H,58,62)(H,59,65)/t28?,35?,38-,39+,40?,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNMGKSNGWLOL-UHXWJRACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C(CC6=CN=CN6)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H58N12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hexarelin acetate
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Hexarelin acetate
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Hexarelin acetate
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Hexarelin acetate
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Hexarelin acetate

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